

Application Notes: Kastle-Meyer Test for Presumptive Blood Detection

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Compound of Interest

Compound Name: Phenolphthalin

Cat. No.: B1214455

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Introduction

The Kastle-Meyer test is a widely used forensic presumptive test for the presence of blood.[1] [2] First described in 1903, this catalytic test is valued for its high sensitivity, simplicity, and the rapid results it provides.[1][2] The underlying principle of the test is the peroxidase-like activity of the heme group in hemoglobin.[3] This activity catalyzes the oxidation of the phenolphthalein indicator (**phenolphthalin**) by hydrogen peroxide.[2] In the presence of blood, the colorless **phenolphthalin** is oxidized to phenolphthalein, resulting in a vibrant pink color.[1][2] While highly sensitive, the Kastle-Meyer test is presumptive, meaning it indicates the possible presence of blood.[4] Confirmatory tests are necessary to establish the presence of blood definitively and to determine its origin (human or animal).[1]

Principle of the Reaction

The test relies on a redox reaction where hemoglobin acts as a catalyst. The iron in the heme component of hemoglobin facilitates the transfer of oxygen from hydrogen peroxide to the colorless, reduced form of phenolphthalein (**phenolphthalin**). This oxidation process converts **phenolphthalin** back to its well-known bright pink, oxidized form.[2] The optional initial application of ethanol helps to lyse red blood cells, exposing the hemoglobin and increasing the test's sensitivity.[1][2]

Experimental Protocols

I. Reagent Preparation

A. Kastle-Meyer Stock Solution:

- Components:
 - Phenolphthalein: 2 g
 - Potassium Hydroxide: 20 g
 - Distilled Water: 100 ml
 - Zinc Dust: 20 g[5]
- Preparation:
 - In a flask, combine phenolphthalein, potassium hydroxide, and distilled water. The solution will turn pink.[5]
 - Add zinc dust. The zinc will act as a reducing agent.[5]
 - Boil the solution until it becomes colorless, indicating that the phenolphthalein has been reduced to **phenolphthalin**. [5]
 - Store the solution in a sealed, amber bottle with some zinc dust at the bottom to maintain its reduced, colorless state. [5][6]

B. Kastle-Meyer Working Solution:

- Components:
 - Kastle-Meyer Stock Solution: 2 ml
 - Ethanol: 10 ml[5]
 - Distilled Water: 10 ml[5]
- Preparation:
 - Shortly before use, mix the stock solution with ethanol and distilled water.[5]

C. Hydrogen Peroxide Solution (3%):

- Prepare a 3% solution of hydrogen peroxide (H_2O_2) in distilled water. This is a common concentration available commercially.[\[5\]](#)[\[7\]](#)

II. Sample Testing Protocol

- Sample Collection: Moisten a sterile cotton swab with distilled water and gently rub it against the suspected bloodstain to collect a sample.[\[3\]](#)[\[4\]](#)
- (Optional) Cell Lysis: Add one to two drops of ethanol to the swab. This step helps to break open any intact red blood cells, thereby increasing the test's sensitivity.[\[1\]](#)[\[8\]](#)
- Add Kastle-Meyer Reagent: Apply one to two drops of the Kastle-Meyer working solution to the swab.[\[1\]](#)[\[3\]](#) Wait for approximately 3-5 seconds.[\[3\]](#)
 - Observation: If an immediate pink color appears at this stage, it indicates the presence of a chemical oxidant, and the test is considered inconclusive.[\[1\]](#)[\[3\]](#)
- Add Hydrogen Peroxide: Apply one to two drops of 3% hydrogen peroxide to the swab.[\[1\]](#)[\[3\]](#)
- Result Interpretation: Observe the swab for any color change.
 - Positive Result: A rapid and intense bright pink color developing within 10 seconds is a presumptive positive result for blood.[\[3\]](#)[\[7\]](#)[\[8\]](#)
 - Negative Result: The absence of a color change within this timeframe indicates a negative result.[\[3\]](#)
 - Note: A faint pink color that appears after 30 seconds should be disregarded, as the reagents can be oxidized by the air over time, leading to a false positive.[\[1\]](#)[\[2\]](#)[\[7\]](#)

III. Control Samples

- Positive Control: Perform the test on a known blood sample to ensure the reagents are working correctly.[\[3\]](#)

- Negative Control: Test a clean, unstained area or a clean swab to verify that the reagents themselves or the substrate are not causing a color change.[3]

Data Presentation

Table 1: Sensitivity of the Kastle-Meyer Test

Test Type	Limit of Detection (Blood Dilution)	Reference
Direct Test	1:10,000	[2]
Direct Test	1:10,000,000	[6]
Direct Test on Animal Blood	1:16,384	[9]
Indirect (Rub) Test on Porous Material	1:16	[9]
Swabbed Stains	1:5,000	[10]

Table 2: Interpretation of Kastle-Meyer Test Results

Observation	Timeframe	Interpretation
Rapid, bright pink color change	< 10-30 seconds	Presumptive Positive for Blood
No color change	< 30 seconds	Negative for Blood
Color change before H ₂ O ₂ addition	Immediate	Inconclusive (Oxidizing Contaminant)
Faint pink color appears	> 30 seconds	False Positive (Air Oxidation)

Table 3: Common Sources of False Positives

Category	Examples
Chemical Oxidants	Copper and nickel salts, bleach.[1][9][10][11]
Plant Peroxidases	Horseradish, cauliflower, broccoli, potato.[6][9][11]

Visualizations

Caption: Experimental workflow for the Kastle-Meyer test.

Caption: Chemical pathway of the Kastle-Meyer reaction.

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